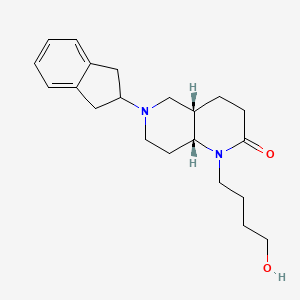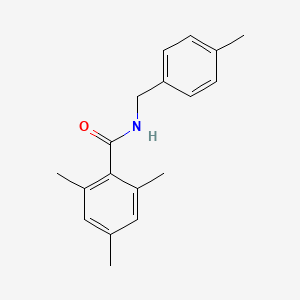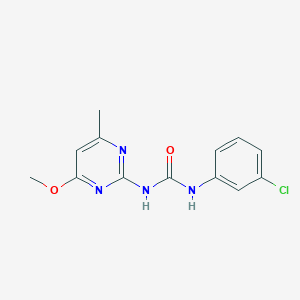![molecular formula C19H28N2O2 B5461275 2-(3,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one](/img/structure/B5461275.png)
2-(3,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one is a synthetic organic compound that belongs to the class of phenoxyalkylamines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one typically involves the following steps:
Formation of the Phenoxyalkylamine Backbone: This can be achieved by reacting 3,4-dimethylphenol with an appropriate alkyl halide under basic conditions to form the phenoxyalkyl intermediate.
Piperazine Derivatization: The phenoxyalkyl intermediate is then reacted with 1-(prop-2-en-1-yl)piperazine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains.
Reduction: Reduction reactions can be performed on the carbonyl group to form the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the alkyl side chains.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted phenoxy derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(3,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the interactions of phenoxyalkylamines with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-(3,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one would depend on its specific biological target. Generally, phenoxyalkylamines can interact with various receptors and enzymes, modulating their activity. The piperazine moiety may enhance the compound’s ability to cross biological membranes and interact with central nervous system targets.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethan-1-one: A similar compound with a shorter alkyl chain.
2-(3,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one: A similar compound with a different alkyl chain length.
Uniqueness
The uniqueness of 2-(3,4-Dimethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one lies in its specific structural features, such as the length of the alkyl chain and the presence of the piperazine moiety, which may confer distinct biological activities and pharmacokinetic properties.
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-5-9-20-10-12-21(13-11-20)19(22)18(6-2)23-17-8-7-15(3)16(4)14-17/h5,7-8,14,18H,1,6,9-13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPQFKNYPLFFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC=C)OC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{[4-(cyclopropylamino)-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5461194.png)
![3-[(cyclopropylamino)sulfonyl]-5-quinolin-5-ylbenzoic acid](/img/structure/B5461201.png)

![{2-[(2-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461227.png)
![6-ethyl-2-methoxy-3-{[(1-propylpiperidin-4-yl)amino]methyl}-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5461233.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[2-(3-pyridinylamino)ethyl]acetamide](/img/structure/B5461242.png)


![2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-phenylacetamide](/img/structure/B5461253.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5461266.png)
![4-benzyl-5-[1-(2-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5461268.png)
![4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylsulfonyl]-5-methyl-2,1,3-benzothiadiazole](/img/structure/B5461280.png)
![5-ethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5461285.png)
![4-[[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide](/img/structure/B5461289.png)
